Cas no 17472-57-0 (Demethoxypalosine)

Demethoxypalosine 化学的及び物理的性質
名前と識別子
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- Demethoxypalosine
- 1-(1-Oxopropyl)aspidospermidine
- 17-Demethoxypalosine
- 17472-57-0
- 1-[(1R,9R,12R,19R)-12-Ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one
-
- インチ: InChI=1S/C22H30N2O/c1-3-19(25)24-17-9-6-5-8-16(17)22-13-15-23-14-7-11-21(4-2,20(22)23)12-10-18(22)24/h5-6,8-9,18,20H,3-4,7,10-15H2,1-2H3
- InChIKey: ZVJUOTFDVKNXIK-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)N1C2CCC3(CC)CCCN4CCC2(C34)c2ccccc12
計算された属性
- せいみつぶんしりょう: 338.235813585Da
- どういたいしつりょう: 338.235813585Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
Demethoxypalosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D725700-10mg |
Demethoxypalosine |
17472-57-0 | 10mg |
$ 31000.00 | 2023-09-07 | ||
TRC | D725700-.5mg |
Demethoxypalosine |
17472-57-0 | 5mg |
$2394.00 | 2023-05-18 | ||
TRC | D725700-1mg |
Demethoxypalosine |
17472-57-0 | 1mg |
$4650.00 | 2023-05-18 | ||
TRC | D725700-0.5mg |
Demethoxypalosine |
17472-57-0 | 0.5mg |
$ 1985.00 | 2022-06-05 |
Demethoxypalosine 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Demethoxypalosineに関する追加情報
Demethoxypalosine: A Comprehensive Overview
Demethoxypalosine, also known by its CAS number 17472-57-0, is a compound of significant interest in the fields of pharmacology and toxicology. This compound has been extensively studied for its potential biological activities and its role in various physiological processes. Recent advancements in research have shed light on its mechanisms of action, making it a focal point for both academic and industrial investigations.
The chemical structure of Demethoxypalosine is characterized by a unique arrangement of functional groups that contribute to its bioactivity. Its molecular formula and structural properties have been elucidated through advanced spectroscopic techniques, providing a foundation for understanding its interactions with biological systems. Researchers have particularly focused on its ability to influence cellular signaling pathways, which has implications for therapeutic development.
Recent studies have explored the pharmacokinetic profile of Demethoxypalosine, revealing insights into its absorption, distribution, metabolism, and excretion. These findings are crucial for evaluating its potential as a drug candidate and understanding its toxicity profile. The compound has been shown to exhibit selective activity against certain cellular targets, which underscores its potential in targeted therapy.
In terms of toxicity, Demethoxypalosine has been subjected to rigorous safety assessments. These studies have provided valuable data on its acute and chronic toxicity, as well as its potential for causing adverse effects in different organ systems. The results of these evaluations are essential for regulatory considerations and ensuring the safe use of the compound in experimental settings.
The synthesis of Demethoxypalosine has also been an area of active research. Scientists have developed novel synthetic routes that improve the efficiency and scalability of production, which is critical for advancing preclinical studies. These methods often involve multi-step reactions that require precise control over reaction conditions to achieve high yields and purity.
Moreover, the application of computational chemistry tools has significantly enhanced our understanding of Demethoxypalosine's properties. Molecular modeling studies have provided insights into its three-dimensional structure and how it interacts with biological molecules such as proteins and nucleic acids. This computational approach complements experimental data and aids in predicting the compound's behavior in complex biological systems.
Recent collaborative efforts between academia and industry have further propelled research on Demethoxypalosine. These partnerships have facilitated access to advanced technologies and resources, enabling researchers to conduct large-scale studies that were previously unattainable. Such initiatives are vital for translating laboratory findings into real-world applications.
In conclusion, Demethoxypalosine (CAS No. 17472-57-0) is a compound with promising potential in various biomedical applications. Its unique chemical properties, coupled with recent research advancements, position it as a key player in the development of innovative therapeutic strategies. Continued exploration into its mechanisms of action, toxicity profile, and synthetic methods will undoubtedly contribute to further breakthroughs in this field.
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